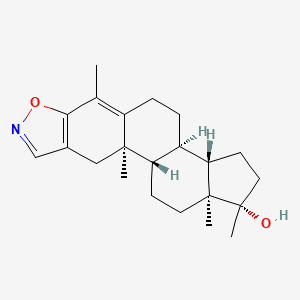
2-Isopropoxy-1,3-diisopropylbenzene
説明
2-Isopropoxy-1,3-diisopropylbenzene is an organic compound used for research related to life sciences . It is an aromatic hydrocarbon with the formula C15H24O . It is one of the three isomeric diisopropylbenzenes .
Molecular Structure Analysis
The molecular structure of 2-Isopropoxy-1,3-diisopropylbenzene contains a total of 40 bonds, including 16 non-H bonds, 6 multiple bonds, 4 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, and 1 aromatic ether .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Isopropoxy-1,3-diisopropylbenzene include a molecular weight of 220.35 . It is a solid or liquid at room temperature and should be stored in a sealed container in a dry environment . The compound is immiscible in water .科学的研究の応用
Organic Synthesis
2-Isopropoxy-1,3-diisopropylbenzene: is used in organic synthesis as a precursor for various chemical reactions. Its structure allows for modifications that can lead to the synthesis of complex molecules. For example, it can undergo reactions such as Friedel-Crafts alkylation, where it can act as an alkylating agent to introduce isopropyl groups into other aromatic compounds .
Material Science
In material science, this compound can be utilized in the development of new polymeric materials. Its benzene core can be incorporated into polymers to enhance rigidity and thermal stability. This is particularly useful in creating materials that require high-temperature resistance .
Chemical Synthesis
2-Isopropoxy-1,3-diisopropylbenzene: serves as an intermediate in the synthesis of fine chemicals. These fine chemicals include pharmaceuticals, agrochemicals, and performance chemicals that have specific, high-quality requirements .
Chromatography
Due to its unique properties, this compound can be used as a standard in chromatographic analysis to help identify and quantify similar compounds within a mixture. It can serve as a reference point for retention times in gas chromatography .
Analytical Research
In analytical research, 2-Isopropoxy-1,3-diisopropylbenzene can be used in spectroscopic studies due to its distinct absorbance and emission properties. It can help in understanding the behavior of isopropyl groups in various chemical environments .
Catalyst Development
This compound may also find applications in the development of catalysts. The isopropyl groups attached to the benzene ring can be functionalized to create catalytic sites for reactions such as hydrogenation and oxidation .
Medicinal Chemistry
In medicinal chemistry, derivatives of 2-Isopropoxy-1,3-diisopropylbenzene can be explored for their biological activity. Modifications to the benzene ring can lead to compounds with potential therapeutic effects .
Environmental Science
Lastly, in environmental science, this compound can be studied for its degradation products and their impact on the environment. Understanding its breakdown can help in assessing the ecological risks associated with its use .
作用機序
Safety and Hazards
特性
IUPAC Name |
1,3-di(propan-2-yl)-2-propan-2-yloxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O/c1-10(2)13-8-7-9-14(11(3)4)15(13)16-12(5)6/h7-12H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APXUVWNNDMEOEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40161604 | |
| Record name | 2,6-Diisopropylphenyl isopropyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40161604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isopropoxy-1,3-diisopropylbenzene | |
CAS RN |
141214-18-8 | |
| Record name | 2,6-Diisopropylphenyl isopropyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141214188 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Diisopropylphenyl isopropyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40161604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-bis(propan-2-yl)-2-(propan-2-yloxy)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,6-DIISOPROPYLPHENYL ISOPROPYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1UV06IGB16 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![[(2S,3S,5R)-3-Azido-5-[2-(hexadecanoylamino)-6-oxo-1H-purin-9-yl]oxolan-2-yl]methyl acetate](/img/structure/B586880.png)
![2,3,4-Trimethyl-2H-furo[2,3-c]pyrazole-5-carbonyl chloride](/img/structure/B586881.png)




![Dimethyl 3-Hydroxy-3-[2-(ethylsulfonyl)propyl]glutarate](/img/structure/B586893.png)
![3-Cyclopropylhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B586895.png)